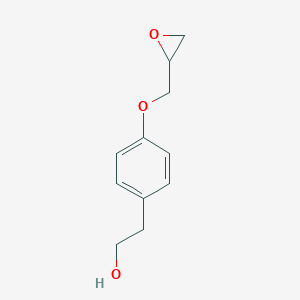

4-(2-Oxiranylmethoxy)-benzeneethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTFFRCLROZLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439572 | |

| Record name | 2-{4-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104857-48-9 | |

| Record name | 2-{4-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Keystone Intermediate in Cardiovascular Drug Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(2-Oxiranylmethoxy)-benzeneethanol

This compound, also known by its systematic IUPAC name 2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol, is a bifunctional organic compound of significant interest in medicinal chemistry and drug development.[1] Its structure uniquely combines a phenylethanol moiety with a reactive glycidyl ether group. This combination makes it a highly valuable precursor, particularly in the synthesis of a class of pharmaceuticals known as β-adrenergic blocking agents, or beta-blockers. These drugs are fundamental in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[2][3] This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the field of drug discovery and development.

Physicochemical and Structural Properties

The compound's identity and core physical characteristics are summarized below. These properties are fundamental for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 104857-48-9 | [1][4] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][4] |

| Molecular Weight | 194.23 g/mol | [1][4] |

| Alternate Names | 2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol | [1] |

| Appearance | Powder or liquid | [5] |

| Typical Purity | ≥97% | [1][5] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [5][6] |

The molecule possesses a chiral center at the C2 position of the oxirane ring, meaning it exists as a pair of enantiomers, (R)- and (S)-4-(2-oxiranylmethoxy)-benzeneethanol. This chirality is of paramount importance in drug synthesis, as the pharmacological activity of the final beta-blocker is often stereospecific.

Synthesis and Mechanistic Insights

The most common and industrially relevant synthesis of this compound involves the reaction of 4-hydroxyphenylethanol with an excess of epichlorohydrin under basic conditions. This is a variation of the Williamson ether synthesis.

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is required. Its role is to deprotonate the phenolic hydroxyl group of 4-hydroxyphenylethanol. The resulting phenoxide ion is a potent nucleophile that is necessary to attack the electrophilic carbon of epichlorohydrin. The phenolic proton is significantly more acidic than the alcoholic proton of the ethanol side chain, ensuring regioselective deprotonation and reaction at the desired site.

-

Use of Excess Epichlorohydrin: Epichlorohydrin serves two roles: reactant and solvent. Using it in excess drives the reaction equilibrium towards the product according to Le Châtelier's principle. More importantly, it minimizes the potential side reaction where the newly formed glycidyl ether reacts with another molecule of the phenoxide, leading to oligomerization.

-

Temperature Control: The reaction temperature is typically maintained at a moderate level (e.g., 50-60 °C). This provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting undesirable side reactions, such as the hydrolysis of epichlorohydrin or potential racemization.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis.

-

Reagents & Setup:

-

4-hydroxyphenylethanol

-

Epichlorohydrin

-

Sodium hydroxide (pellets or solution)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (for drying)

-

A three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

-

-

Procedure:

-

Charge the reaction flask with 4-hydroxyphenylethanol and an excess of epichlorohydrin (e.g., 5-10 molar equivalents).

-

Begin stirring and slowly add powdered sodium hydroxide portion-wise over 1-2 hours, carefully monitoring the temperature to maintain it below 60°C. An exothermic reaction is expected.

-

After the addition is complete, continue stirring the mixture at 55-60°C for 4-6 hours until TLC analysis indicates the consumption of the starting phenol.

-

Cool the reaction mixture to room temperature. Filter off the precipitated sodium chloride.

-

Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.

-

-

Work-up and Purification:

-

Dissolve the resulting crude oil in ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining salts and base.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain pure this compound.

-

-

Validation:

-

Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Synthesis Workflow Diagram

Caption: Nucleophilic ring-opening of the epoxide, the key step in beta-blocker synthesis.

Application in Drug Development: The Gateway to Beta-Blockers

This compound is a pivotal intermediate in the synthesis of several widely prescribed beta-blockers, including atenolol and metoprolol. [7]The synthetic strategy involves the key epoxide ring-opening reaction described above, followed by any necessary modifications to the phenylethanol portion of the molecule.

For example, in the synthesis of atenolol, 4-(2-oxiranylmethoxy)phenylacetamide (a closely related intermediate) reacts with isopropylamine. The nucleophilic attack of the amine opens the epoxide ring to generate the final drug molecule. [3]The efficiency and stereochemical control of this step are critical for producing an enantiomerically pure and effective pharmaceutical agent. [8][7]

Spectroscopic Characterization

While experimental spectra should always be used for definitive identification, the expected spectroscopic features are as follows:

-

¹H NMR: Protons on the aromatic ring would appear in the δ 6.8-7.2 ppm region. The methylene protons of the ethanol side chain (-CH₂CH₂OH) would show distinct signals, as would the protons of the oxirane ring (typically δ 2.7-3.4 ppm) and the methylene group connecting it to the phenoxy oxygen (-OCH₂-).

-

¹³C NMR: Characteristic signals would be observed for the aromatic carbons (δ 110-160 ppm), the epoxide carbons (δ 45-55 ppm), and the carbons of the ether and alcohol functionalities. [9]* IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (from the ethanol group) around 3400 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, aromatic C=C stretches around 1500-1600 cm⁻¹, and the characteristic C-O-C (ether and epoxide) stretches in the 1000-1300 cm⁻¹ region. [10]

Safety and Handling

As a reactive epoxide, this compound and related glycidyl ethers must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles with side-shields to avoid skin and eye contact. [11][12]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. [6][13]Avoid contact with strong oxidizing agents, acids, and bases, which can catalyze vigorous polymerization or decomposition. [6]* Health Hazards: Glycidyl ethers as a class are known to be skin and eye irritants and potential skin sensitizers, meaning they may cause an allergic reaction upon repeated contact. [11][14]Some related compounds are suspected of causing genetic defects. [14]Always consult the specific Safety Data Sheet (SDS) before use.

Conclusion

This compound is more than just a chemical compound; it is a critical enabling tool for the synthesis of life-saving cardiovascular drugs. Its value lies in the precise arrangement of its functional groups: a phenolic ether for linking to the core aromatic structure of beta-blockers, a reactive epoxide for introducing the crucial aminoalcohol side chain, and a terminal alcohol that can be a site for further modification. Understanding its synthesis, reactivity, and handling is essential for any researcher or professional engaged in the design and development of new chemical entities in this therapeutic area.

References

-

4-(2-Oxiranylmethoxy-d5)benzeneethanol. Pharmaffiliates. [Link]

-

Benzenemethanol, 3-methoxy-4-(oxiranylmethoxy)-. PubChem, National Institutes of Health. [Link]

-

4-(2-OXIRANYLMETHOXY)BENZENEMETHANOL. Global Substance Registration System (GSRS). [Link]

-

Benzenemethanol, 5-[1-methyl-1-[4-(2-oxiranylmethoxy)phenyl]ethyl]-2-(2-oxiranylmethoxy)-. U.S. Environmental Protection Agency. [Link]

-

Electronic Supplementary Information (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

- Improved method for synthesis of beta-blocker.

-

Supporting information for Asymmetric transfer hydrogenation of ketones. The Royal Society of Chemistry. [Link]

-

Synthesis and pharmacology of potential beta-blockers. PubMed, National Institutes of Health. [Link]

-

Organocatalytic enantioselective synthesis of β-blockers: (S)-propranolol and (S)-naftopidil. ResearchGate. [Link]

-

Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. [Link]

-

5-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl] Safety Data Sheet. XiXisys. [Link]

-

Chiral HPLC Separations Guide. Phenomenex. [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information, NIH. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]

-

Screening Approach for Chiral Separation of Pharmaceuticals IV. Polar Organic Solvent Chromatography. PubMed, National Institutes of Health. [Link]

- A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.

-

o-CRESYL GLYCIDYL ETHER. PubChem, National Institutes of Health. [Link]

-

Poly(ethylene glycol), α-methoxy, ω-glycidyl ether. Specific Polymers. [Link]

-

Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and... ResearchGate. [Link]

-

4-Hydroxy-3-methoxybenzyl alcohol, di(propyl) ether. PubChem, National Institutes of Health. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. jmedchem.com [jmedchem.com]

- 3. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]

- 4. This compound | 104857-48-9 [chemicalbook.com]

- 5. This compound, CasNo.104857-48-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. assets.alfalaval.com [assets.alfalaval.com]

- 12. echemi.com [echemi.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3188-83-8 Name: 5-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2-(oxiranylmethoxy)benzyl alcohol [xixisys.com]

- 14. o-CRESYL GLYCIDYL ETHER | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis of 4-(2-Oxiranylmethoxy)-benzeneethanol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 4-(2-Oxiranylmethoxy)-benzeneethanol, a pivotal intermediate in pharmaceutical manufacturing. The document is structured to provide not only a step-by-step protocol but also the underlying scientific principles, mechanistic insights, and practical considerations essential for successful and reproducible synthesis. This guide is intended for an audience with a foundational understanding of organic chemistry and laboratory practices.

Introduction and Significance

This compound is a key building block in the synthesis of numerous pharmaceutical compounds, most notably a class of drugs known as beta-blockers.[1] These drugs are essential in the management of cardiovascular conditions such as hypertension, angina, and arrhythmias.[2] The unique structure of this compound, featuring a reactive epoxide ring and a benzeneethanol moiety, allows for versatile chemical modifications, making it an invaluable precursor in medicinal chemistry. The epoxide group is particularly important as it provides a site for the introduction of various side chains through nucleophilic ring-opening reactions, a common strategy in the synthesis of beta-blockers.[3][4]

Core Synthetic Strategy: The Williamson Ether Synthesis

The most prevalent and efficient method for synthesizing this compound is through a modified Williamson ether synthesis.[5][6][7] This classical organic reaction is favored for its reliability, scalability, and the use of readily available starting materials.[8] The synthesis is typically a two-step process starting from 4-hydroxyphenylethanol and an epoxide precursor, such as epichlorohydrin.

The Causality Behind the Choice: The Williamson ether synthesis is selected for its efficiency in forming ether linkages.[6] The reaction proceeds via an SN2 mechanism, which is generally predictable and high-yielding when appropriate substrates are chosen.[5][7] The use of a strong base ensures the deprotonation of the phenolic hydroxyl group, creating a potent nucleophile that readily attacks the electrophilic carbon of the epoxide precursor.

Detailed Reaction Mechanism

The synthesis can be broken down into two key mechanistic steps:

Step 1: Nucleophilic Attack and Ring Opening

Initially, 4-hydroxyphenylethanol is treated with a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming a sodium phenoxide intermediate. This phenoxide is a strong nucleophile that then attacks one of the carbon atoms of the epoxide ring of epichlorohydrin. This results in the opening of the epoxide ring and the formation of a chlorohydrin intermediate.

Step 2: Intramolecular Cyclization to Form the New Epoxide

In the presence of a base, the hydroxyl group of the chlorohydrin intermediate is deprotonated, forming an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a new epoxide ring, yielding the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with checkpoints and characterization steps to ensure the integrity of the synthesis.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity |

| 4-Hydroxyphenylethanol | 501-97-3 | C₈H₁₀O₂ | ≥98% |

| Epichlorohydrin | 106-89-8 | C₃H₅ClO | ≥99% |

| Sodium Hydroxide | 1310-73-2 | NaOH | ≥97% |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥99.5% |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-hydroxyphenylethanol in a suitable solvent such as ethanol.

-

Base Addition: Slowly add a solution of sodium hydroxide to the flask while stirring. The formation of the sodium phenoxide salt should be evident.

-

Addition of Epichlorohydrin: Add epichlorohydrin dropwise to the reaction mixture through the dropping funnel. The reaction is typically exothermic, and the temperature should be monitored and controlled.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

-

Workup: Once the reaction is complete, the mixture is cooled, and water is added. The product is then extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.[9]

Caption: Experimental workflow for the synthesis and purification.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of spectroscopic techniques should be employed.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.[10][11] The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methylene protons of the ethanol side chain, and the protons of the oxirane ring. The ¹³C NMR will confirm the carbon framework of the molecule.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[13] Key vibrational bands to look for include the C-O-C stretching of the ether and epoxide, and the O-H stretching of any residual alcohol.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming its structure.

Safety and Handling

-

Epichlorohydrin: This is a toxic and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.

-

Sodium Hydroxide: This is a corrosive base. Contact with skin and eyes should be avoided.

-

Solvents: Organic solvents like ethyl acetate are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and well-established method that is crucial for the pharmaceutical industry. By understanding the reaction mechanism, carefully controlling the experimental conditions, and employing rigorous characterization techniques, researchers can reliably produce this vital intermediate for the development of life-saving medications.

References

- Vertex AI Search. Williamson Ether Synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.

- Wikipedia. Williamson ether synthesis.

- Google Patents. RU2423346C2 - Improved method for synthesis of beta-blocker.

- PubMed. Synthesis and pharmacology of potential beta-blockers.

- EurekAlert!. (2025, June 20). New method revolutionizes beta-blocker production process.

- ResearchGate. (2025, August 7). A convenient synthesis of the enantiomerically pure β-blocker (S)-betaxolol using hydrolytic kinetic resolution | Request PDF.

- Santa Cruz Biotechnology. 4-(2-Oxiranylmethoxy)benzeneethanol | CAS 104857-48-9 | SCBT.

- Pharmaffiliates. 1189916-93-5| Chemical Name : 4-(2-Oxiranylmethoxy-d5)benzeneethanol.

- Santa Cruz Biotechnology. 4-(2-Oxiranylmethoxy-d5)benzeneethanol | SCBT.

- Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.

- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- Amadis Chemical Co., Ltd. This compound CAS NO.104857-48-9.

- Benchchem. Application Notes and Protocols: Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.

- Google Patents.

- ResearchGate. (2025, August 8). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)

- ResearchGate. (2025, August 5).

- Google Patents.

- ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl.

- ResearchGate. (2025, August 7). (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones.

- Benchchem. A Technical Guide to the Spectroscopic Characterization of N-Methyl-N-(4-thien-2-ylbenzyl)amine.

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]

- 3. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New method revolutionizes beta-blocker production process | EurekAlert! [eurekalert.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2-Oxiranylmethoxy)-benzeneethanol (CAS No. 104857-49-8)

A Core Intermediate and Process Impurity in the Synthesis of Metoprolol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(2-Oxiranylmethoxy)-benzeneethanol, a chemical entity of significant interest to researchers, scientists, and drug development professionals in the pharmaceutical industry. Primarily known as a process-related impurity in the synthesis of the widely-prescribed beta-blocker, Metoprolol, this compound also serves as a critical reference standard for analytical method development and validation.[1][2][3] This document delves into the probable synthetic pathways, mechanisms of formation as a pharmaceutical impurity, and the requisite analytical techniques for its characterization. Furthermore, it discusses the toxicological considerations and regulatory framework surrounding such impurities, offering a holistic perspective for professionals engaged in drug manufacturing and quality assurance.

Introduction: The Significance of a Seemingly Obscure Molecule

This compound, while not a therapeutic agent itself, holds a position of considerable importance within the realm of pharmaceutical chemistry. Its primary relevance stems from its classification as a "Metoprolol Hydroxy Epoxide Impurity," a substance that can arise during the manufacturing process of Metoprolol.[2][3] The control of such impurities is a mandate from regulatory bodies worldwide, as their presence, even in minute quantities, can impact the safety and efficacy of the final drug product.[1]

Understanding the lifecycle of this molecule—from its potential synthesis and formation as a byproduct to its analytical characterization and toxicological implications—is paramount for any scientist working on the process development, quality control, or regulatory submission of Metoprolol. This guide aims to provide a foundational understanding of these aspects, synthesizing theoretical knowledge with practical, field-proven insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 104857-48-9 | [4] |

| Molecular Formula | C₁₁H₁₄O₃ | [4] |

| Molecular Weight | 194.23 g/mol | [4] |

| IUPAC Name | 2-(4-(oxiran-2-ylmethoxy)phenyl)ethanol | [2] |

| Synonyms | Metoprolol Hydroxy Epoxide Impurity, 1-[4-(2-hydroxyethyl)phenoxyl]-2,3-epoxypropane | [2][3] |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | 57-58°C | [5] |

| Boiling Point | 338.57°C at 760 mmHg | [5] |

| Density | 1.183 g/cm³ | [5] |

Synthetic Pathways: From Precursors to Product

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, its structure allows for a highly probable synthetic route based on established chemical principles, particularly the Williamson ether synthesis followed by epoxidation. The logical starting materials are 4-(2-hydroxyethyl)phenol and epichlorohydrin.

The reaction proceeds in two conceptual steps:

-

Formation of a Phenoxide: The phenolic hydroxyl group of 4-(2-hydroxyethyl)phenol is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack and Epoxide Formation: The phenoxide attacks epichlorohydrin. This can proceed via two pathways:

-

Path A: Direct attack on the carbon atom bearing the chlorine, followed by an intramolecular SN2 reaction of the resulting alkoxide to form the epoxide ring.

-

Path B: Attack on one of the epoxide carbons, opening the ring, followed by ring-closure to a new epoxide with the elimination of the chloride ion.

-

Path A is generally favored under these conditions.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Hypothetical Synthesis

This protocol is illustrative and based on general chemical principles for similar reactions. It should be optimized and validated in a laboratory setting.

Step 1: Preparation of the Reaction Mixture

-

To a stirred solution of 4-(2-hydroxyethyl)phenol (1.0 eq) in a suitable solvent (e.g., dimethylformamide or acetonitrile) at room temperature, add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq).

-

Stir the mixture for 30-60 minutes to ensure the formation of the phenoxide salt.

Step 2: Addition of Epichlorohydrin

-

Slowly add epichlorohydrin (1.2 eq) to the reaction mixture. Caution: Epichlorohydrin is a toxic and reactive substance. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Mechanism of Formation as a Metoprolol Impurity

In the industrial synthesis of Metoprolol, the key intermediate is [[4-(2-Methoxyethyl)phenoxy]methyl]oxirane, formed from the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin.[6] However, a potential starting material or an impurity in the starting material could be 4-(2-hydroxyethyl)phenol. If 4-(2-hydroxyethyl)phenol is present, it can react with the epoxide intermediate of Metoprolol synthesis, leading to the formation of this compound.

Caption: Plausible mechanism for impurity formation during Metoprolol synthesis.

This reaction represents a dimerization of sorts, where a molecule intended to be a precursor or a related substance reacts with the key epoxide intermediate. The presence of the free aliphatic hydroxyl group on 4-(2-hydroxyethyl)phenol provides a nucleophile that can open the epoxide ring of the main intermediate, leading to the formation of this specific impurity. Controlling the purity of the initial raw materials is therefore a critical step in minimizing the formation of this and other related impurities.

Analytical Characterization and Workflow

As a pharmaceutical reference standard, the unequivocal identification and purity assessment of this compound is crucial. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons (AA'BB' system, ~6.8-7.2 ppm)- Methylene protons of the ethanol side chain (-CH₂-CH₂-OH, triplets, ~2.8 and ~3.8 ppm)- Protons of the oxirane ring (multiplets, ~2.7-3.4 ppm)- Protons of the methyleneoxy bridge (-O-CH₂-, doublet of doublets, ~3.9-4.3 ppm) |

| ¹³C NMR | - Aromatic carbons (~114-158 ppm)- Carbons of the ethanol side chain (~38 and ~63 ppm)- Carbons of the oxirane ring (~44 and ~50 ppm)- Carbon of the methyleneoxy bridge (~70 ppm) |

| IR Spectroscopy | - O-H stretch (broad, ~3400 cm⁻¹)- C-H aromatic stretch (~3030 cm⁻¹)- C-H aliphatic stretch (~2870-2930 cm⁻¹)- C-O-C ether stretch (~1240 cm⁻¹)- Oxirane ring vibrations (~840, 915 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 194.09- Characteristic fragments from cleavage of the ether linkage and the ethanol side chain. |

Analytical Workflow

A typical workflow for the characterization and quantification of this compound as an impurity in a drug substance would involve the following steps:

Caption: Standard workflow for impurity identification and quantification.

Toxicological Significance and Regulatory Context

The presence of a reactive epoxide functional group in the molecule warrants particular attention, as epoxides are often associated with potential genotoxicity. Therefore, a thorough toxicological risk assessment is a mandatory component of the drug development and approval process. This assessment would typically involve in silico predictions (e.g., using Quantitative Structure-Activity Relationship models) and, if necessary, in vitro genotoxicity assays (e.g., Ames test). The qualification of this impurity would require demonstrating that it is not harmful at the maximum concentration at which it could be present in the final drug product.[1]

Conclusion

This compound serves as a quintessential example of the importance of understanding the entire chemical ecosystem of a drug manufacturing process. More than just a chemical structure with a CAS number, it is a critical process indicator, a necessary analytical tool, and a subject of regulatory scrutiny. For drug development professionals, a deep understanding of such impurities is not merely an academic exercise but a fundamental aspect of ensuring the safety and quality of medicines. This guide provides a foundational framework for this understanding, encouraging further investigation and rigorous control in the synthesis and purification of Metoprolol.

References

- Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities.

- ChemicalBook. (n.d.). This compound | 104857-48-9.

- Pharmaffiliates. (n.d.). Metoprolol-impurities.

- Santa Cruz Biotechnology. (n.d.). 4-(2-Oxiranylmethoxy)benzeneethanol | CAS 104857-48-9.

- LookChem. (n.d.). 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol.

- SynZeal. (n.d.). Metoprolol Hydroxy Epoxide Impurity | 104857-48-9.

- Google Patents. (n.d.). CN102746169A - Synthesis of metoprolol impurity C.

- Google Patents. (n.d.). WO2005046568A2 - Process for manufacture of metoprolol and salts thereof.

- SynThink Research Chemicals. (n.d.). Metoprolol EP Impurities & USP Related Compounds.

- Veeprho. (n.d.). Metoprolol Hydroxy Epoxide Impurity | CAS 104857-48-9.

- Clearsynth. (n.d.). 4-(2-Oxiranylmethoxy)benzeneethanol | CAS No. 104857-48-9.

- Simson Pharma Limited. (n.d.). Metoprolol hydroxy Epoxide | CAS No- 104857-48-9.

- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 104857-48-9 Metoprolol Epoxide Impurity.

- JIGS Chemical Limited. (n.d.). [[4-(2-Methoxyethyl)phenoxy]methyl]oxirane.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. rjptonline.org [rjptonline.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [4-(2-Methoxyethyl)phenoxy]methyl]oxirane High Purity Industrial Compound at Attractive Price [jigspharma.com]

Spectral data for 4-(2-Oxiranylmethoxy)-benzeneethanol (HNMR, CNMR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-(2-Oxiranylmethoxy)-benzeneethanol

Authored by a Senior Application Scientist

Introduction

This compound, also known as 2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol[1], is a bifunctional organic molecule of significant interest in materials science and synthetic chemistry. Its structure incorporates a reactive epoxide (oxirane) ring, a stable aromatic core, and a primary alcohol, making it a versatile building block for the synthesis of polymers, resins, and specialty chemicals. Its molecular formula is C₁₁H₁₄O₃, with a corresponding molecular weight of 194.23 g/mol [1].

A thorough understanding of its chemical structure is paramount for predicting its reactivity, controlling reaction outcomes, and ensuring the quality of resulting materials. This guide provides a comprehensive analysis of the primary spectroscopic techniques used for the structural elucidation of this compound: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). We will delve into the predicted spectral data, the rationale behind signal assignments, and the standardized protocols for data acquisition.

Molecular Structure and Analytical Workflow

The structural characterization of a molecule like this compound is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle.

Caption: Workflow for the spectroscopic characterization of the target molecule.

Below is the chemical structure of this compound with atom numbering used for the subsequent spectral assignments.

Caption: Numbered structure of this compound.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal are used to deduce the structure.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts and multiplicities for this compound, based on established values for similar functional groups such as phenethyl alcohols and glycidyl ethers.[2][3][4]

| Assigned Protons | Numbering | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Supporting Evidence |

| Aromatic Protons | H₂, H₆ | ~7.15 | Doublet (d) | These protons are ortho to the electron-donating alkyl group and are expected to be downfield. Para-disubstituted rings typically show two distinct doublets. |

| Aromatic Protons | H₃, H₅ | ~6.88 | Doublet (d) | These protons are ortho to the electron-donating ether oxygen, causing upfield shielding compared to H₂/H₆. |

| Methylene Protons | H₈ | ~3.80 | Triplet (t) | This methylene group is directly attached to the hydroxyl group. Its signal is shifted downfield due to the oxygen's electronegativity and is split by the adjacent H₇ protons.[2][4] |

| Methylene Protons | H₇ | ~2.80 | Triplet (t) | Benzylic protons adjacent to the aromatic ring, split by the H₈ protons. |

| Glycidyl Methylene | H₁₀ | ~4.20 (dd), ~3.95 (dd) | Doublet of doublets (dd) | These diastereotopic protons are adjacent to both the aromatic ether oxygen and the chiral center (C₁₁), resulting in complex splitting by H₁₁. The electronegative oxygen causes a significant downfield shift. |

| Glycidyl Methine | H₁₁ | ~3.35 | Multiplet (m) | This proton is part of the strained three-membered epoxide ring and is coupled to the protons on C₁₀ and C₁₂. |

| Epoxide Methylene | H₁₂ | ~2.90 (dd), ~2.75 (dd) | Doublet of doublets (dd) | These diastereotopic protons are part of the epoxide ring and are coupled to H₁₁.[3] |

| Hydroxyl Proton | OH | Variable (e.g., ~2.0-2.5) | Singlet (s, broad) | The chemical shift is highly dependent on concentration and solvent. It often appears as a broad singlet due to rapid chemical exchange, which masks spin-spin coupling.[4] |

Experimental Considerations & Causality

-

Solvent Choice : Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its excellent solubilizing properties and relatively clean spectral window. For observing coupling to the -OH proton, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) would be used, as it slows the proton exchange rate.[2]

-

D₂O Shake : To definitively identify the hydroxyl (-OH) proton signal, a "D₂O shake" experiment is invaluable. Adding a drop of deuterium oxide to the NMR tube results in the exchange of the -OH proton for a deuterium atom. A subsequent ¹H NMR spectrum will show the disappearance of the -OH signal, confirming its assignment.[4]

Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing a map of the carbon skeleton.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are based on typical values for aromatic, ether, alcohol, and epoxide functionalities.[4][5][6]

| Assigned Carbon | Numbering | Predicted Chemical Shift (δ, ppm) | Rationale & Supporting Evidence |

| Quaternary Aromatic | C₄ | ~158.0 | This carbon is directly attached to the ether oxygen, causing a strong deshielding effect. |

| Quaternary Aromatic | C₁ | ~131.0 | This carbon is attached to the ethanol substituent and is less deshielded than C₄. |

| Aromatic CH | C₂, C₆ | ~130.0 | Standard chemical shift for aromatic carbons adjacent to an alkyl substituent. |

| Aromatic CH | C₃, C₅ | ~115.0 | The ether oxygen's electron-donating effect shields these ortho carbons, shifting them upfield. |

| Ether Methylene | C₁₀ | ~70.0 | Methylene carbon attached to the phenoxy group. |

| Alcohol Methylene | C₈ | ~63.0 | The carbon bearing the hydroxyl group typically appears in the 50-65 ppm range.[4] |

| Epoxide Methine | C₁₁ | ~50.0 | Methine carbon of the epoxide ring. |

| Epoxide Methylene | C₁₂ | ~44.5 | Methylene carbon of the epoxide ring. |

| Alkyl Methylene | C₇ | ~38.0 | Benzylic carbon adjacent to the aromatic ring. |

Experimental Considerations & Causality

-

Broadband Decoupling : Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This technique irradiates all proton frequencies, which collapses all C-H splitting patterns into singlets for each unique carbon. This significantly simplifies the spectrum and improves the signal-to-noise ratio.

-

DEPT Analysis : To distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C₁ and C₄) do not appear in DEPT spectra.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule.

Predicted ESI-MS Data

-

Molecular Ion Peak : In positive ion mode, the molecule is expected to be detected as an adduct with a proton [M+H]⁺, sodium [M+Na]⁺, or ammonium [M+NH₄]⁺. For a molecular weight of 194.23, these peaks would appear at:

-

[M+H]⁺ = 195.096 m/z

-

[M+Na]⁺ = 217.078 m/z

-

[M+NH₄]⁺ = 212.123 m/z (Ammonium adducts are common for glycidyl ethers).[7]

-

Predicted Fragmentation Pathways

High-energy collision-induced dissociation (CID) of the molecular ion would lead to characteristic fragment ions. The most likely fragmentation points are the weakest bonds, typically the ether linkages and the C-C bond alpha to the hydroxyl group.[2][4]

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

-

Dehydration (m/z 177.1) : Loss of a water molecule (18 Da) from the ethanol side chain is a classic fragmentation pathway for alcohols.[2]

-

Alpha Cleavage (m/z 164.1) : Cleavage of the C₇-C₈ bond, resulting in the loss of a CH₂OH radical (31 Da), is another characteristic fragmentation of primary alcohols.

-

Ether Cleavage (m/z 121.1) : Scission of the C₁₀-O₉ bond would lead to the loss of a neutral glycidol molecule (74 Da), leaving a stable phenoxyethanol-derived cation.

-

Benzylic Cleavage (m/z 107.1) : Further fragmentation of the m/z 121.1 ion via cleavage of the C₇-C₈ bond would yield a stable hydroxy-tropylium-like ion, a common fragment for phenolic compounds.

Experimental Protocols

The following protocols represent standardized methodologies for acquiring high-quality spectral data for this compound.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS) in a clean, dry 5 mm NMR tube.

-

Cap the tube and invert several times to ensure homogeneity.

-

-

¹H NMR Acquisition :

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals and analyze multiplicities.

-

-

¹³C NMR Acquisition :

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled spectrum (e.g., 30° pulse angle, 2-second relaxation delay, 1024 scans).

-

Process the FID and reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.[8]

-

Protocol 2: ESI-MS Sample Preparation and Acquisition

-

Sample Preparation :

-

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in protonation for positive ion mode.

-

-

MS Acquisition :

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 m/z).

-

For fragmentation analysis (MS/MS), select the [M+H]⁺ ion (m/z 195.1) as the precursor and acquire a product ion scan using an appropriate collision energy.

-

Conclusion

The structural elucidation of this compound is straightforward when employing a multi-spectroscopic approach. ¹H NMR confirms the proton framework and connectivity, ¹³C NMR maps the carbon backbone, and mass spectrometry verifies the molecular weight and reveals key substructural motifs through fragmentation. The predicted data and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this versatile chemical building block.

References

-

ResearchGate. Selected Spectral Characteristics for Glycidyl Ethers. Available from: [Link].

-

13C ; DEPT135 ; HSQC) and HRMS spectra. Available from: [Link].

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available from: [Link].

-

The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Available from: [Link].

-

The Royal Society of Chemistry. Supporting information for. Available from: [Link].

-

PubMed. Multiple-stage Mass Spectrometry Analysis of Bisphenol A Diglycidyl Ether, Bisphenol F Diglycidyl Ether and Their Derivatives. Available from: [Link].

-

Pressbooks. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Available from: [Link].

-

GSRS. 4-(2-OXIRANYLMETHOXY)BENZENEMETHANOL. Available from: [Link].

-

ResearchGate. 1H NMR spectrum of ethyl glycidyl ether. Available from: [Link].

-

ACS Publications. Glycidyl Ether Reactions with Amines | Industrial & Engineering Chemistry. Available from: [Link].

-

ResearchGate. Experimental and theoretical 1 H NMR chemical shifts of 1 -4,(δ, ppm). Available from: [Link].

-

ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link].

-

Pharmaffiliates. 1189916-93-5| Chemical Name : 4-(2-Oxiranylmethoxy-d5)benzeneethanol. Available from: [Link].

-

1 - Supplementary Information. Available from: [Link].

-

The Royal Society of Chemistry. Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. Available from: [Link].

-

The Royal Society of Chemistry. Electronic supporting information. Available from: [Link].

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link].

-

Semantic Scholar. The NMR spectra of some epoxides. Available from: [Link].

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link].

-

NIST WebBook. 4-Methoxybenzyl alcohol, TMS derivative. Available from: [Link].

-

PubChem - NIH. Benzenemethanol, 3-methoxy-4-(oxiranylmethoxy)-. Available from: [Link].

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link].

-

Jetir.Org. Melamine - Formaldehyde (2-H,4-M, Bphn-MF) Copolymer Resins. Available from: [Link].

Sources

- 1. scbt.com [scbt.com]

- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Multiple-stage mass spectrometry analysis of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

A Technical Guide to the Physicochemical Properties of 4-(2-Oxiranylmethoxy)-benzeneethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Oxiranylmethoxy)-benzeneethanol is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Featuring a reactive epoxide (oxirane) ring, a hydroxyl group, and an aromatic core, its unique structure makes it a versatile building block for the synthesis of complex molecules and polymers. This guide provides a comprehensive overview of its core physical and chemical characteristics, offering a foundational resource for its application in research and development.

Nomenclature and Chemical Identification

Correctly identifying a chemical compound is critical for reproducibility and safety in any research endeavor. This compound is known by several names and is uniquely identified by its CAS Registry Number.

-

Systematic IUPAC Name: 2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol[1]

-

Common Synonyms: 4-(Oxiranylmethoxy)-benzeneethanol, Glycidyl 4-(2-hydroxyethyl)phenyl ether

-

CAS Registry Number: 104857-48-9[1]

Molecular Structure and Stereochemistry

The functionality of this compound is derived directly from its molecular architecture. The molecule consists of a central benzene ring substituted at positions 1 and 4. One substituent is a 2-hydroxyethyl group (-CH₂CH₂OH), and the other is a glycidyl ether group (-OCH₂-CH(O)CH₂). The presence of a chiral center on the oxirane ring means the compound exists as a racemic mixture of (R) and (S) enantiomers.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} } Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, such as solvent selection, reaction temperature, and purification methods. The combination of a polar hydroxyl group, a semi-polar ether, and a nonpolar aromatic ring gives this molecule intermediate solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | White Solid / Powder or Liquid | [2] |

| Purity | ≥97% | [1][3] |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

Note: The physical state (solid or liquid) can vary depending on purity and ambient temperature, which is common for compounds with melting points near room temperature.

Reactivity and Applications

The utility of this compound stems from its dual reactivity.

-

The Epoxide Ring: The strained three-membered ether (oxirane) is susceptible to nucleophilic ring-opening reactions. This is a cornerstone of epoxy chemistry. Amines, thiols, alcohols, and other nucleophiles can attack one of the epoxide carbons, leading to the formation of a new carbon-nucleophile bond and a secondary hydroxyl group. This reaction is fundamental to the curing of epoxy resins and the synthesis of various pharmaceutical intermediates.[4]

-

The Primary Alcohol: The terminal hydroxyl group (-CH₂OH) can undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids, or conversion to an alkyl halide.

This bifunctional nature makes it a valuable intermediate. It is used in the development of advanced materials like UV-curing coatings and adhesives, and serves as a key building block in the synthesis of complex pharmaceutical compounds.[5]

dot graph "Reaction_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10];

} } Caption: Generalized reaction workflow showing epoxide ring-opening.

Experimental Protocol: Nucleophilic Ring-Opening

This protocol provides a generalized, conceptual framework for the reaction of this compound with a generic primary amine nucleophile.

Objective: To synthesize a β-amino alcohol via nucleophilic opening of the epoxide ring.

Materials:

-

This compound

-

Primary Amine (e.g., benzylamine)

-

Solvent (e.g., Ethanol or Isopropanol)

-

Reaction Vessel with magnetic stirrer and reflux condenser

-

Heating Mantle

-

TLC plates for reaction monitoring

Procedure:

-

Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of ethanol.

-

Reagent Addition: Add 1.1 equivalents of the primary amine to the solution at room temperature with gentle stirring. The slight excess of the amine ensures the complete consumption of the epoxide.

-

Reaction: Heat the mixture to a gentle reflux (approximately 78°C for ethanol). The reaction is typically exothermic but may require heat to proceed to completion.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield the pure β-amino alcohol.

-

Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

As with any reactive chemical, proper safety precautions are essential.

-

Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of any vapors or dust.[6][7][8]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[6] The material may be air-sensitive and should be stored under an inert atmosphere.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can catalyze vigorous, uncontrolled polymerization of the epoxide.[6][9]

References

-

Pharmaffiliates. (n.d.). 4-(2-Oxiranylmethoxy-d5)benzeneethanol. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzeneethanol, 4-(2-Oxiranylmethoxy)- CAS 104857-48-9: Properties, Applications, and Supply. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

-

Alfa Laval. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Senfeida Chemical. (n.d.). China Glycidyl Phenyl Ether Manufacturers Suppliers Factory. Retrieved from [Link]

-

XiXisys. (n.d.). GHS SDS for CAS: 3188-83-8. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound, CasNo.104857-48-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.alfalaval.com [assets.alfalaval.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3188-83-8 Name: 5-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2-(oxiranylmethoxy)benzyl alcohol [xixisys.com]

- 9. sfdchem.com [sfdchem.com]

Solubility of 4-(2-Oxiranylmethoxy)-benzeneethanol in common solvents

An In-Depth Technical Guide Topic: Solubility of 4-(2-Oxiranylmethoxy)-benzeneethanol in Common Solvents Audience: Researchers, scientists, and drug development professionals.

Foreword

As a Senior Application Scientist, I've observed that a foundational understanding of a compound's solubility is not merely a preliminary checkbox in a development plan; it is the very bedrock upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. This guide is crafted from that field-proven perspective. We will move beyond a simple recitation of data to explore the structural causality that governs the solubility of this compound. The protocols herein are designed not just as instructions, but as self-validating systems to ensure the generation of reliable, reproducible data. This document is intended to serve as a practical and authoritative resource for scientists engaged in the critical work of drug discovery and development.

Introduction: The Critical Role of Solubility

This compound is a molecule of interest due to its structural motifs, which are relevant in various areas of chemical synthesis and pharmaceutical development. Its utility, however, is fundamentally linked to its behavior in solution. Solubility dictates the choice of solvents for synthesis and purification, influences the design of formulation strategies, and is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility, for instance, is a leading cause of failure for promising drug candidates.[1] Therefore, a thorough characterization of this compound's solubility is an indispensable step in its scientific journey.

This guide provides a detailed examination of the solubility profile of this compound, grounded in both theoretical principles and robust experimental methodologies.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.

The structure of this compound contains several key functional groups that influence its polarity and potential for intermolecular interactions:

-

Benzene Ring: A large, non-polar, hydrophobic region.

-

Ethanol Group (-CH₂CH₂OH): A polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor.

-

Ether Linkage (-O-): A polar, aprotic group that can act as a hydrogen bond acceptor.

-

Oxirane (Epoxide) Ring: A strained, polar, aprotic ring that can also accept hydrogen bonds.

The presence of both significant non-polar (benzene ring) and polar/hydrogen-bonding (hydroxyl, ether, epoxide) functionalities suggests a nuanced solubility profile. The molecule is amphiphilic, and its solubility will be a balance between these competing characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 104857-48-9 | [Santa Cruz Biotechnology] |

| Molecular Formula | C₁₁H₁₄O₃ | [Santa Cruz Biotechnology] |

| Molecular Weight | 194.23 g/mol | [Santa Cruz Biotechnology] |

| Appearance | White to Off-White Solid | [ChemicalBook] |

| Melting Point | 57-58 °C | [ChemicalBook] |

Predicted Solubility Profile in Common Solvents

Based on the structural analysis, we can predict a qualitative solubility profile. This theoretical assessment is a critical first step for guiding solvent selection in experimental work.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The large, non-polar benzene ring allows for some van der Waals interactions, but the dominant polar functional groups (hydroxyl, ether, epoxide) limit solubility in highly non-polar media. |

| Polar Aprotic | Acetone, Chloroform, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF) | Soluble to Freely Soluble | These solvents can engage in dipole-dipole interactions with the polar ether and epoxide groups. The slight solubility in chloroform and acetone is noted in supplier data. [ChemicalBook] |

| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble (Water), Soluble (Alcohols) | The hydroxyl group can form hydrogen bonds with water, but the hydrophobic benzene ring limits aqueous solubility.[2] Shorter-chain alcohols are better able to solvate both the polar and non-polar regions of the molecule. |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Insoluble | The molecule lacks a strong basic functional group (like an amine) that would be protonated to form a more soluble salt.[3] |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH) | Insoluble | The hydroxyl group is a very weak acid (pKa ~16-18) and will not be significantly deprotonated by dilute NaOH to form a soluble salt.[3] |

Experimental Protocols for Solubility Determination

Theoretical prediction must be confirmed by empirical data. The following protocols describe methods for both rapid qualitative assessment and rigorous quantitative determination of solubility.

Protocol for Qualitative Solubility Assessment

This method provides a rapid means to classify the compound's solubility in a range of solvents, which is invaluable for initial screening and methods development.[4][5]

Methodology:

-

Preparation: Add approximately 20-30 mg of this compound (finely crushed if necessary) into a series of clean, dry 13x100 mm test tubes.[5]

-

Solvent Addition: To the first test tube, add the chosen solvent (e.g., deionized water) in 0.5 mL increments.

-

Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for the presence of undissolved solid particles.

-

Iteration: Continue adding solvent up to a total volume of 3.0 mL.

-

Classification:

-

Soluble: Complete dissolution is observed.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: No or very little solid dissolves.

-

-

Systematic Testing: Repeat this procedure for a panel of representative solvents as outlined in the diagram below.

Caption: Logic diagram for systematic qualitative solubility testing.

Protocol for Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[6] It involves generating a saturated solution and measuring the concentration of the dissolved solute.

Workflow Diagram:

Caption: Experimental workflow for the quantitative shake-flask method.

Detailed Step-by-Step Methodology:

-

Material Preparation: Weigh an amount of this compound known to be in excess of its expected solubility into several replicate glass vials (e.g., 20 mg).

-

Solvent Addition: Accurately dispense a known volume of the desired solvent (e.g., 2.0 mL of phosphate-buffered saline, pH 7.4 for aqueous solubility) into each vial.[1]

-

Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7][8] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow for sedimentation. Then, clarify the supernatant by either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Withdraw an aliquot and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF). Discard the first portion of the filtrate to avoid adsorptive losses.

-

-

Quantification:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase or solvent.

-

Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared with known concentrations of the compound.[7]

-

-

Data Reporting: The solubility is reported as the average concentration from the replicate samples, typically in units of µg/mL or mg/L.

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and determining the solubility of this compound. The analysis of its amphiphilic chemical structure allows for a strong predictive assessment of its behavior across a range of common laboratory solvents. The provided protocols for both qualitative and quantitative (shake-flask) analysis offer robust, field-tested methodologies for generating the empirical data necessary for any research or development program. For drug development professionals, the thermodynamic solubility data generated via the shake-flask method is particularly crucial for building predictive biopharmaceutical models and guiding formulation efforts. Further studies could investigate the impact of pH and temperature on aqueous solubility to build a more complete biopharmaceutical profile.

References

-

Chemistry For Everyone. How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

CSUB Department of Chemistry. Lab 14: Qualitative Organic Analysis. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. m.youtube.com [m.youtube.com]

- 3. csub.edu [csub.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Key Reactive Sites of 4-(2-Oxiranylmethoxy)-benzeneethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Oxiranylmethoxy)-benzeneethanol, also known as 2-(4-((oxiran-2-yl)methoxy)phenyl)ethan-1-ol, is a multifunctional molecule possessing distinct reactive sites that make it a valuable building block in organic synthesis, polymer chemistry, and drug development.[1] This guide provides a comprehensive analysis of its primary reactive centers: the highly strained epoxide (oxirane) ring, the primary hydroxyl group, and the activated aromatic ring. We will explore the underlying chemical principles governing the reactivity of each site, present detailed experimental protocols for their characteristic reactions, and provide spectroscopic data for analytical confirmation. The insights herein are designed to equip researchers with the foundational knowledge required to effectively utilize this versatile molecule in their scientific endeavors.

Introduction and Molecular Overview

This compound (henceforth referred to as TGE, for Tyrosol Glycidyl Ether) is an aromatic compound featuring three key functional groups: an epoxide, an ether, and a primary alcohol. Its structure is derived from Tyrosol (4-hydroxyphenethyl alcohol), a natural phenylethanoid, where the phenolic hydroxyl has been converted to a glycidyl ether.[2] This structural combination imparts a unique reactivity profile, allowing for selective chemical modifications at multiple points. Understanding the hierarchy and conditions for these reactions is critical for its application as a monomer in epoxy resins, a cross-linking agent, or a scaffold in the synthesis of complex pharmaceutical intermediates.

Molecular Structure and Key Reactive Zones:

The molecule's reactivity is centered around three distinct zones, each with its own susceptibility to different classes of reagents and reaction conditions.

Caption: Molecular structure of TGE highlighting the three primary reactive sites.

The Epoxide Ring: A Hub of Reactivity

The three-membered oxirane ring is the most reactive site on the TGE molecule. Its high reactivity stems from significant ring strain (angle strain), which is readily relieved upon nucleophilic attack.[3] Ring-opening reactions can be initiated under both nucleophilic (basic or neutral) and electrophilic (acidic) conditions, leading to different regiochemical outcomes.

Nucleophilic Ring-Opening

Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. A nucleophile (e.g., amine, alkoxide, thiol) attacks one of the electrophilic carbons of the epoxide. For unsymmetrical glycidyl ethers, this attack preferentially occurs at the less sterically hindered terminal carbon (C-3 of the epoxypropane unit).[4][5]

Mechanism:

-

Activation (Optional but common): A Lewis acid can coordinate to the epoxide oxygen, enhancing the electrophilicity of the ring carbons.[3][6]

-

Nucleophilic Attack: The nucleophile attacks the terminal carbon, leading to the opening of the ring.

-

Protonation: The resulting alkoxide is protonated during workup to yield a secondary alcohol.

Caption: Workflow for nucleophilic epoxide ring-opening.

Protocol 1: Amine Ring-Opening of TGE

This protocol describes the reaction of TGE with benzylamine, a common nucleophile used in epoxy chemistry.

-

Setup: In a round-bottom flask, dissolve TGE (1.0 eq) in a suitable solvent like isopropanol or acetonitrile.

-

Reagent Addition: Add benzylamine (1.1 eq) to the solution. The reaction is often performed at elevated temperatures (e.g., 50-80 °C) to increase the rate.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the TGE starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The resulting β-amino alcohol can be purified by column chromatography on silica gel.

-

Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Primary Alcohol: A Site for Functionalization

The terminal primary hydroxyl group (-CH₂OH) on the ethyl chain is another key reactive site. It behaves as a typical primary alcohol and can undergo a variety of transformations, including oxidation, esterification, and etherification.[7] Its reactivity is generally lower than that of the epoxide, allowing for selective reactions.

Oxidation to Aldehyde or Carboxylic Acid

The benzylic-like primary alcohol can be oxidized.[8] Milder oxidizing agents can selectively produce the corresponding aldehyde, while stronger agents will yield a carboxylic acid.[9]

-

To Aldehyde: Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent (e.g., dichloromethane) are effective.

-

To Carboxylic Acid: Stronger oxidants such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent) can be used.[8]

Protocol 2: Esterification of the Primary Alcohol

This protocol details the formation of an ester using acetic anhydride, a common acylation reaction.

-

Setup: Dissolve TGE (1.0 eq) in an anhydrous solvent such as dichloromethane or THF in a flask equipped with a magnetic stirrer.

-

Base Addition: Add a base, such as triethylamine (1.5 eq) or pyridine (acting as both base and catalyst), to the solution.

-

Acylation: Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purification & Analysis: Purify the resulting ester by column chromatography and confirm its structure via spectroscopic methods.

The Aromatic Ring: Site for Electrophilic Substitution

The benzene ring in TGE is activated towards Electrophilic Aromatic Substitution (EAS) by the electron-donating alkoxy group (-OR).[10][11] This group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage.[12] As the para position is already substituted, electrophilic attack will occur at the two equivalent ortho positions.

Common EAS reactions include:

-

Halogenation: Introduction of Br, Cl, or I. Bromination, for example, can proceed readily even without a strong Lewis acid catalyst due to the ring's high activation.[12][13]

-

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

-

Friedel-Crafts Reactions: Alkylation or acylation of the ring, though these can sometimes be complicated by the presence of other reactive groups.[11]

Spectroscopic Characterization

Analytical techniques are crucial for confirming the structure of TGE and its reaction products.

| Functional Group | Technique | Expected Signal/Observation |

| Epoxide Ring | ¹H NMR | Protons on the epoxide ring typically appear as complex multiplets in the range of δ 2.5-3.5 ppm.[14][15][16] |

| ¹³C NMR | The carbons of the glycidyl group (CH₂ and CH) typically show signals around δ 44-51 ppm.[17] | |

| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the epoxide ring appear around 1250 cm⁻¹ and 840-950 cm⁻¹.[17] | |

| Primary Alcohol | ¹H NMR | The -CH₂OH protons appear as a triplet around δ 3.6-3.8 ppm. The OH proton is a broad singlet whose position is solvent-dependent. |

| IR Spectroscopy | A broad O-H stretching band appears in the region of 3200-3600 cm⁻¹. | |

| Aromatic Ring | ¹H NMR | Protons on the para-substituted ring typically appear as two doublets (an AA'BB' system) between δ 6.8 and 7.3 ppm. |

| ¹³C NMR | Aromatic carbons appear in the δ 110-160 ppm region. The carbon bearing the ether group (C-O) is typically the most downfield. |

Note: Exact chemical shifts (δ) can vary based on the solvent and specific molecular environment.

Conclusion

This compound is a molecule rich in chemical potential, defined by the distinct and hierarchical reactivity of its epoxide, alcohol, and aromatic functionalities. The epoxide ring is the most prominent site for nucleophilic addition, the primary alcohol allows for a wide range of functional group interconversions, and the activated aromatic ring is amenable to electrophilic substitution. By carefully selecting reagents and reaction conditions, researchers can selectively target these sites to synthesize a diverse array of novel materials, polymers, and complex organic molecules. This guide provides the fundamental framework for harnessing the synthetic utility of this versatile chemical building block.

References

-